Boc-Abu-OH, chemically known as (S)-2-(Boc-amino)butyric acid or Boc-L-2-aminobutyric acid, is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The Boc (tert-butyloxycarbonyl) group is a versatile protecting group that enhances the stability of amine functionalities during
Boc-Abu-OH is primarily utilized in peptide synthesis, where it serves to protect the amino group of amino acids during various chemical transformations. Its role as a protecting group is crucial for maintaining the integrity of the amine functionality while allowing other reactions to proceed without interference. The compound does not exhibit significant biological activity on its own but is integral to the synthesis of biologically active peptides and proteins .
The synthesis of Boc-Abu-OH typically involves the following steps:
In industrial applications, automated peptide synthesizers may be utilized to scale up production while maintaining purity standards.
Boc-Abu-OH is predominantly used in:
Its unique properties make it valuable in both academic research and pharmaceutical development.
Interaction studies involving Boc-Abu-OH focus primarily on its role in peptide synthesis and its ability to protect amine groups. These studies often examine how effectively Boc-Abu-OH can shield the amine from competing reactions under various conditions, thus ensuring successful peptide bond formation without degradation of the amino acid structure .
Several compounds share structural similarities with Boc-Abu-OH, notable among them are:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Boc-GABA-OH | (S)-2-(tert-Butoxycarbonylamino)butanoic acid | Used in neurotransmitter studies; different functional groups influence activity. |
Boc-Ile-OH | (S)-2-(tert-Butoxycarbonylamino)isoleucine | Incorporates branched-chain amino acids, affecting hydrophobic interactions. |
Boc-Leu-OH | (S)-2-(tert-Butoxycarbonylamino)leucine | Similar to Boc-Ile-OH but with different side chain properties affecting stability. |
Boc-Abu-OH stands out due to its specific structure and the effectiveness of the Boc protecting group, which allows for selective deprotection under mild acidic conditions without impacting other functional groups within a peptide chain. This selectivity is particularly advantageous in solid-phase peptide synthesis, making it a preferred choice among chemists working with complex peptide structures .
Boc-Abu-OH is chemically defined as (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid, with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . Its structure comprises:
Property | Value |
---|---|
CAS Number | 34306-42-8 |
IUPAC Name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid |
SMILES | CC[C@H](NC(OC(C)(C)C)=O)C(O)=O |
InChIKey | PNFVIPIQXAIUAY-LURJTMIESA-N |
Boc-Abu-OH exhibits specific optical rotation of [α]²⁰/D 18.5±2° (c = 1% in methanol) , confirming its chiral purity. Key physicochemical characteristics include:
The synthesis of tert-butoxycarbonyl-α-aminobutyric acid (Boc-Abu-OH) through conventional solution-phase methods represents a fundamental approach in amino acid chemistry [1]. The primary strategy involves the protection of α-aminobutyric acid with di-tert-butyl dicarbonate (Boc₂O) under carefully controlled reaction conditions [2] [3]. This process follows a well-established mechanism wherein the amine group of α-aminobutyric acid attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [14].
The protection reaction typically proceeds through a nucleophilic attack mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the Boc anhydride [4]. Research has demonstrated that this reaction can be performed under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or sodium hydroxide [9] [44]. Alternative methodologies employ organic solvents such as tetrahydrofuran, acetonitrile, or methanol in combination with appropriate base systems [16] [28].
Temperature control plays a critical role in optimizing yields, with most protocols recommending reaction temperatures between 0°C and room temperature to minimize side reactions [26]. The reaction typically exhibits good second-order kinetics and achieves completion within several hours under standard conditions [35]. Product yields generally range from 85% to 95% depending on the specific reaction conditions and purification methods employed [39].
Table 1: Boc Protection Reaction Conditions for α-Aminobutyric Acid
Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Water/THF | NaHCO₃ | 0-25 | 2-6 | 90-93 | [26] |
Dioxane/Water | TEA | 0-20 | 16 | 90 | [26] |
Water | Na₂CO₃ | 25 | 2-6 | 93.5 | [26] |
THF | DMAP | 25 | 24 | 30-60 | [38] |
MeOH/Acetone | K₂CO₃ | Reflux | 5 | 72-75 | [38] |
The optimization of coupling reagents for Boc-Abu-OH synthesis involves careful selection of activating agents and solvent systems to maximize reaction efficiency and minimize racemization [13] [32]. Traditional carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) have been extensively employed in solution-phase synthesis protocols [32] [34].
Modern coupling strategies favor benzotriazole-based reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) [13] [33]. Research indicates that TBTU provides efficient coupling for Boc amino acids in automated solid-phase peptide synthesis with overall cycle times of approximately 30 minutes [13]. HATU demonstrates superior acylation kinetics and reduced racemization compared to conventional reagents [35].
Solvent selection significantly influences coupling efficiency, with dimethylformamide (DMF) serving as the standard solvent for most applications [33] [35]. However, recent studies have identified dimethyl sulfoxide (DMSO) as a superior alternative for difficult coupling reactions, particularly those involving sterically hindered residues [35]. The beneficial effects of DMSO arise from improved solvation of both cross-linked polymers and growing peptide chains [35].
Table 2: Coupling Reagent Performance for Boc-Abu-OH Derivatives
Coupling Reagent | Additive | Solvent | Reaction Time (min) | Coupling Efficiency (%) | Racemization Level |
---|---|---|---|---|---|
TBTU | HOBt | DMF | 30 | 95-98 | Low |
HATU | - | DMF | 10-15 | 98-99 | Minimal |
HATU | - | DMSO | 5-10 | 99+ | Minimal |
DIC | HOBt | DMF | 60-120 | 85-95 | Moderate |
EDC | HOBt | DMF/Water | 120-240 | 80-90 | Moderate |
The implementation of in situ neutralization protocols has emerged as a particularly effective strategy for rapid peptide synthesis [35]. This approach employs HATU in combination with DMSO as the coupling solvent, achieving amino acid incorporation rates of approximately one residue every 5 minutes [35]. The method demonstrates superior performance in synthesizing difficult sequences that typically exhibit poor coupling efficiency with conventional protocols [35].
The application of Boc-Abu-OH in solid-phase peptide synthesis requires careful consideration of resin compatibility and loading protocols to achieve optimal substitution levels [17] [19]. Merrifield resin (chloromethylpolystyrene) represents the classical support for Boc-based SPPS, with the first amino acid introduced as a cesium salt to ensure racemization-free esterification [19] [17]. The attachment protocol involves dissolving Boc-Abu-OH in ethanol, adjusting the pH to 7 with cesium carbonate, and heating with the resin at 50°C overnight [17].
Modern SPPS protocols employ various functionalized resins optimized for specific applications [19] [20]. Phenylacetamidomethyl (PAM) resin provides enhanced stability compared to direct benzyl ester linkages, reducing peptide loss during repeated deprotection cycles [19]. The PAM linker introduces stabilization that minimizes cleavage during the construction of long peptide chains [19].
Loading efficiency studies demonstrate that resin substitution levels significantly impact synthesis success [21]. Accurate determination of resin substitution involves a three-step process comprising loading, cleaving, and subsequent chromatographic quantification [21]. Research indicates that only active sites participate in the loading reaction, providing accurate measurements of functional capacity [21].
Table 3: Resin Loading Efficiency for Boc-Abu-OH
Resin Type | Theoretical Loading (mmol/g) | Actual Loading (mmol/g) | Loading Efficiency (%) | Reaction Conditions |
---|---|---|---|---|
Merrifield | 1.0-1.5 | 0.8-1.2 | 80-85 | Cs salt, 50°C, DMF |
PAM | 0.5-0.8 | 0.4-0.7 | 85-90 | DCC/DMAP, RT |
Wang | 0.8-1.2 | 0.7-1.0 | 88-92 | Symmetrical anhydride |
HMBA | 0.6-1.0 | 0.5-0.8 | 85-88 | MSNT method |
The optimization of loading protocols involves balancing reaction time, temperature, and reagent stoichiometry to maximize substitution while minimizing side reactions [17]. Typical loading procedures employ 1.2 equivalents of the protected amino acid relative to resin capacity, with potassium iodide serving as a catalyst in some protocols [17]. Reaction monitoring through ninhydrin testing provides real-time assessment of coupling completion [17].
Orthogonal deprotection strategies in Boc-based SPPS enable selective removal of protecting groups under different conditions, facilitating complex peptide synthesis [20] [23]. The Boc group demonstrates stability under basic conditions while remaining labile to moderately strong acids such as trifluoroacetic acid [7] [20]. This property allows for sequential deprotection protocols that preserve side-chain protecting groups during chain assembly [20].
The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [20] [44]. Standard deprotection protocols employ 50% trifluoroacetic acid in dichloromethane for 30-60 minutes at room temperature [19] [20]. After deprotection, the resin-bound amine exists as a trifluoroacetic acid salt, requiring neutralization before subsequent coupling reactions [20].
Advanced deprotection strategies incorporate cation scavengers such as anisole or thioanisole to prevent alkylation of nucleophilic sites by the liberated tert-butyl cation [44]. Alternative deprotection methods employ trimethylsilyl iodide followed by methanolysis, providing milder conditions for acid-sensitive substrates [44]. Sequential treatment with trimethylsilyl iodide and methanol proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis to the carbamic acid, and final decarboxylation [44].
Table 4: Orthogonal Deprotection Conditions for Boc-Abu-OH Systems
Protecting Group | Deprotection Conditions | Compatibility | Selectivity | Applications |
---|---|---|---|---|
Boc | 50% TFA/DCM | Benzyl-based groups | High | Standard SPPS |
Boc | HCl/MeOH | Acid-stable groups | Moderate | Alternative method |
Boc | TMSi/MeOH | Acid-sensitive substrates | High | Specialized applications |
Boc (thermal) | 170-230°C, flow | Temperature-stable groups | Moderate | Continuous processing |
Research demonstrates that thermal deprotection methods offer advantages in continuous flow systems, enabling selective removal of Boc groups at controlled temperatures [41]. These protocols achieve selective deprotection of aryl Boc groups at 170°C while preserving alkyl Boc groups, which require higher temperatures for removal [41]. The thermal approach eliminates the need for acid catalysts and provides enhanced process control through precise temperature regulation [41].
Industrial production of Boc-Abu-OH increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability [28] [30]. Solvent-free protection methods represent a significant advancement, eliminating the need for organic solvents while maintaining high reaction efficiency [28] [31]. These protocols employ direct reaction between the amine substrate and di-tert-butyl dicarbonate in the absence of additional solvents [28].
Water-based synthesis methods have emerged as environmentally friendly alternatives to traditional organic solvent systems [30] [42]. Aqueous microwave-assisted solid-phase synthesis using Boc amino acid nanoparticles demonstrates the feasibility of completely organic solvent-free peptide synthesis [30]. This approach utilizes water-dispersible nanoparticles of Boc-protected amino acids with particle sizes ranging from 280 to 940 nanometers [30].
Table 5: Green Chemistry Metrics for Boc-Abu-OH Production Methods
Method | Solvent System | Energy Requirements | Waste Generation | Atom Economy (%) | Environmental Factor |
---|---|---|---|---|---|
Conventional | Organic solvents | Moderate | High | 75-80 | 5-10 |
Solvent-free | None | Low | Minimal | 90-95 | 1-2 |
Aqueous | Water | Low-moderate | Low | 85-90 | 2-3 |
Microwave-assisted | Water | High (short duration) | Minimal | 88-92 | 1-2 |
Flow chemistry | Mixed | Moderate | Low | 85-88 | 2-4 |
Catalytic systems employing recyclable heterogeneous catalysts provide additional environmental benefits [28]. Amberlyst A21 resin serves as an effective, reusable basic catalyst for Boc protection reactions [28]. This polymeric catalyst offers advantages including short reaction times, simple work-up procedures, easy product isolation, and high yields with clean reaction profiles [28]. The catalyst demonstrates excellent recyclability over multiple reaction cycles without significant activity loss [28].
Microwave-assisted synthesis protocols significantly reduce reaction times while maintaining high yields [30]. These methods achieve complete coupling reactions in 1-10 minutes compared to conventional heating methods requiring hours [30]. The acceleration results from efficient energy transfer and enhanced molecular motion under microwave irradiation [30]. Implementation requires careful optimization of power levels, temperature, and reaction time to prevent decomposition of sensitive functional groups [30].
Enzymatic approaches offer highly selective and environmentally benign alternatives for amino acid synthesis [43]. Biocatalytic methods employ engineered enzymes to achieve stereoselective transformations with excellent optical purity [43]. These processes operate under mild conditions, typically at physiological pH and moderate temperatures, minimizing energy requirements and waste generation [43]. Industrial implementation of enzymatic synthesis requires optimization of enzyme stability, substrate specificity, and product recovery protocols [43].
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